molecular formula C14H24N4O B2376380 (E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide CAS No. 2411329-20-7

(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide

Cat. No. B2376380
CAS RN: 2411329-20-7
M. Wt: 264.373
InChI Key: YSIFUFNNWSIDOM-AATRIKPKSA-N
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Description

(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various signaling pathways involved in inflammation, pain, and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of inflammation and pain. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. This effect may contribute to the anticancer activity of this compound by preventing the invasion and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide has several advantages and limitations for lab experiments. Its anti-inflammatory and analgesic properties make it a useful tool for studying the mechanisms of inflammation and pain. Additionally, its anticancer activity makes it a potential candidate for the development of novel cancer therapies. However, this compound has a relatively short half-life and may require frequent dosing to maintain its pharmacological effects. Additionally, its exact mechanism of action is not fully understood, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of (E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide. Further research is needed to fully understand its mechanism of action and to identify its molecular targets. Additionally, more studies are needed to determine the optimal dosing and administration regimens for this compound in different experimental settings. Further research is also needed to explore the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the development of novel this compound derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide can be synthesized through a multi-step process involving the reaction of 2-methyl-3-(3-methylpyrazol-1-yl)propylamine with acryloyl chloride, followed by the reaction with dimethylamine. The final product is obtained through purification by column chromatography.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-12(11-18-9-7-13(2)16-18)10-15-14(19)6-5-8-17(3)4/h5-7,9,12H,8,10-11H2,1-4H3,(H,15,19)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIFUFNNWSIDOM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(C)CNC(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1)CC(C)CNC(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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